![molecular formula C22H24N8O B6534345 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide CAS No. 1060208-40-3](/img/structure/B6534345.png)
4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide
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Overview
Description
The compound “4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide” is a chemical compound that falls under the category of triazolopyrimidines . Triazolopyrimidines are a class of compounds that have been widely studied for their diverse biological activities .
Scientific Research Applications
CDK2 Inhibition in Cancer Treatment
This compound is a part of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antiproliferative Activity
A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety, which includes this compound, were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines of different origins .
USP28 Inhibition
The compound has been reported as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a promising therapeutic target for cancer therapy . It has shown selectivity over USP7 and LSD1 and has been found to inhibit the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Fluorescent Probes
The compound’s heterocyclic structure has been used in the development of fluorescent probes . These probes can be used in various scientific research fields, including biochemistry and molecular biology.
Structural Units of Polymers
The compound’s scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as structural units of polymers .
Antibacterial and Antifungal Activities
The compound’s scaffold is also present in structures that have antibacterial and antifungal activities . This makes it a potential candidate for the development of new antimicrobial agents.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound F5065-0089 are currently unknown. The compound belongs to the class of triazolopyrimidines, which have been reported to exhibit various biological activities, including antimicrobial , neuroprotective , and anti-inflammatory properties.
Mode of Action
Triazolopyrimidines, in general, have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes for F5065-0089 remain to be elucidated.
Biochemical Pathways
Triazolopyrimidines have been associated with a range of biological activities, suggesting they may interact with multiple pathways
Result of Action
Related triazolopyrimidines have been associated with various biological activities, including antimicrobial , neuroprotective , and anti-inflammatory effects. The specific effects of F5065-0089 at the molecular and cellular levels remain to be determined.
properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O/c1-2-30-21-19(26-27-30)20(24-15-25-21)28-10-12-29(13-11-28)22(31)23-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,15H,2,10-14H2,1H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYYZVQQGWPJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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